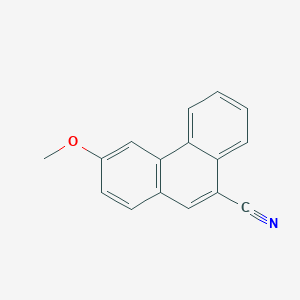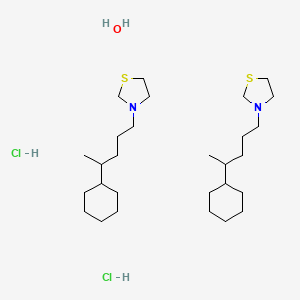![molecular formula C8H15N2O4P B14469305 Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate CAS No. 72398-73-3](/img/structure/B14469305.png)
Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide, followed by cyclization to form the oxadiazole ring . The phosphonate group can be introduced through a subsequent reaction with diethyl phosphite under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring .
Applications De Recherche Scientifique
Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are involved in various cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole core and exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but also show significant biological activity.
Uniqueness: Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate is unique due to the presence of the phosphonate group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
72398-73-3 |
|---|---|
Formule moléculaire |
C8H15N2O4P |
Poids moléculaire |
234.19 g/mol |
Nom IUPAC |
5-(diethoxyphosphorylmethyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H15N2O4P/c1-4-12-15(11,13-5-2)6-8-9-7(3)10-14-8/h4-6H2,1-3H3 |
Clé InChI |
TYJCUKJMTPMAAV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=NC(=NO1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








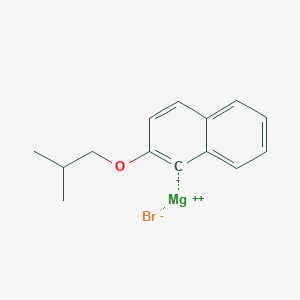
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
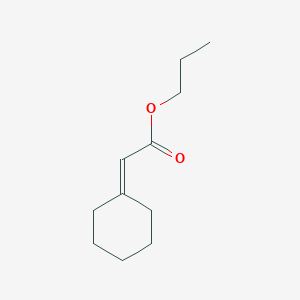
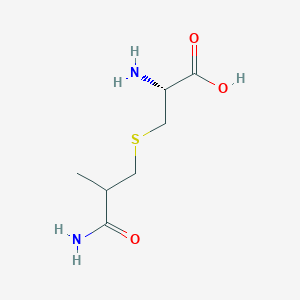

![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
